molecular formula C10H10O2 B1588843 Chroman-6-carbaldehyde CAS No. 55745-97-6

Chroman-6-carbaldehyde

Cat. No. B1588843
CAS RN: 55745-97-6
M. Wt: 162.18 g/mol
InChI Key: YIHDTNNFJDJYRG-UHFFFAOYSA-N
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Description

Chroman-6-carbaldehyde is an organic compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 . The compound is a pale-yellow to yellow-brown liquid .


Synthesis Analysis

The synthesis of chromane derivatives, which include Chroman-6-carbaldehyde, has been achieved using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols . This reaction is followed by a PCC oxidation and dehydroxylation . The reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols gives the expected domino Michael/hemiacetalization products, which may be converted to functionalized chroman-2-ones and chromanes by PCC oxidation and dehydroxylation, respectively .


Molecular Structure Analysis

The InChI code for Chroman-6-carbaldehyde is 1S/C10H10O2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2 . The SMILES representation is C1CC2=C(C=CC(=C2)C=O)OC1 .


Chemical Reactions Analysis

Chroman-6-carbaldehyde, as a chromane derivative, can undergo a base-catalyzed retro-oxa-Michael addition .


Physical And Chemical Properties Analysis

Chroman-6-carbaldehyde is a pale-yellow to yellow-brown liquid . It has a molecular weight of 162.19 and a molecular formula of C10H10O2 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

Chroman-6-carbaldehyde and its analogs are integral in the synthesis of various heterocyclic systems. A review by Hamama et al. (2018) highlights the significance of 2-chloroquinoline-3-carbaldehyde and related analogs in the construction of fused or binary quinoline-cord heterocyclic systems. This process is crucial for developing compounds with potential biological activities.

DNA-Binding and Antioxidative Activities

Chroman-6-carbaldehyde derivatives exhibit strong DNA-binding properties and antioxidative activities. For instance, the study by Wang et al. (2007) discusses the synthesis of Ln(III) complexes with 6-hydroxychromone-3-carbaldehyde benzoyl hydrazone that demonstrate significant antioxidative activity and DNA-binding capabilities. This property is useful in the development of new therapeutic agents.

Catalysis and Chemical Transformations

Chroman-6-carbaldehyde compounds are utilized in catalyst-free synthesis processes. For example, Osyanin et al. (2020) describe a strategy for synthesizing 2-aminochromanes through a cascade reaction of 4H-chromene-3-carbaldehydes, demonstrating the potential of these compounds in organic synthesis.

Anticancer and Antioxidant Properties

Some chroman-6-carbaldehyde derivatives have been studied for their potential anticancer and antioxidant properties. The work by Li et al. (2007) investigates rare earth complexes of 6-hydroxy chromone-3-carbaldehyde-(4′-hydroxy) benzoyl hydrazone, revealing their capabilities as effective antioxidants and potential in cancer treatment.

Biomaterial Applications

In the field of biomaterials, chitosan Schiff base derivatives synthesized using chromone-3-carbaldehyde have shown enhanced antibacterial properties and non-toxic characteristics, making them suitable for biological and medical applications. This is demonstrated in the research by Haj et al. (2020).

Safety And Hazards

Chroman-6-carbaldehyde is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

3,4-dihydro-2H-chromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHDTNNFJDJYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424706
Record name Chroman-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-6-carbaldehyde

CAS RN

55745-97-6
Record name Chroman-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6-iodochroman (13.8 g, 53.1 mmol) in tetrahydrofuran (THF) (143 mL) was cooled to −78° C. in a dry ice/acetone bath and then treated with n-BuLi, 2.5M solution in hexanes (23.35 mL, 58.4 mmol). The mixture was stirred for 10 minutes before being treated with N,N-dimethylformamide (6.16 mL, 80 mmol) and the resultant was warmed to ambient temperature and stirred for 10 minutes. The mixture was quenched with saturated NH4Cl and extracted with ethyl acetate. The extracts were washed with brine, dried over Na2SO4, filtered and concentrated to afford the crude chroman-6-carbaldehyde as a yellow solid which was used without further purification. LC/MS (m/z) ES+=163.22 (M+1). A solution of the crude chroman-6-carbaldehyde, methyl 3-oxobutanoate, piperidine (0.263 mL, 2.66 mmol) and AcOH (0.152 mL, 2.66 mmol) in Benzene (113 mL) was refluxed (DS-trap) overnight. The mixture was concentrated and diluted with ethyl acetate. The dilution was washed with brine, dried over sodium sulfate, filtered and concentrated. The residue was purified on silica gel (0-30% hexanes/ethyl acetate) the afford methyl 2-(chroman-6-ylmethylene)-3-oxobutanoate (mixture of E and Z isomers, 8.352 g, 32.08 mmol, 60.47% yield) as a thick yellow oil. 1H NMR (400 MHz, CHLOROFORM-d, major isomer) δ ppm 7.48 (s, 1 H), 7.22-7.12 (m, 2 H), 6.78 (d, J=8.6 Hz, 1 H), 4.27-4.18 (m, 2 H), 3.92-3.81 (m, 3 H), 2.77 (t, J=6.3 Hz, 2 H), 2.39 (s, 3 H), 2.06-1.99 (m, 2 H); 1H NMR (400 MHz, CHLOROFORM-d, minor isomer) δ ppm 7.58 (s, 1 H), 7.16-7.08 (m, 2 H), 6.79-6.71 (m, 1 H), 4.23-4.18 (m, 2 H), 3.84-3.78 (m, 3 H), 2.76 (t, J=6.4 Hz, 2 H), 2.38 (s, 3 H), 2.03-1.96 (m, 2 H); LC/MS (m/z) ES+=261.2 (M+1).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
143 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
23.35 mL
Type
reactant
Reaction Step Two
Quantity
6.16 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
V Lepechkin-Zilbermintz, D Bareket, V Gonnord… - Bioorganic & Medicinal …, 2023 - Elsevier
… Synthesis of 2-(4-pyridyl)chroman-6-carbaldehyde (5f) via Friedel-Crafts formylation. Reagents and conditions: (a) piperidine (2.0 equiv.), MeCN, 60 C, 5 h, 82%. (b) ammonium formate …
Number of citations: 3 www.sciencedirect.com
B Chopra, KA Dhingra, KL Dhar - Chem. Methodol, 2019 - academia.edu
… The starting material phydroxybenzaldehyde 1 on the reaction with isoprene in presence of orthophosphoric acid in hexane produces 2,2-dimethyl-chroman-6-carbaldehyde 2 which, …
Number of citations: 7 www.academia.edu
VY Sosnovskikh, BI Usachev… - The Journal of …, 2003 - ACS Publications
… Thus, 4-oxo-2,2-bis(trifluoromethyl)chroman-6-carbaldehyde 5a, the analogue of natural lactarochromal, a metabolite of the fungus Lactarius deliciosus 14 in which both methyl groups …
Number of citations: 96 pubs.acs.org
VY Sosnovskikh, DV Sevenard, BI Usachev… - Tetrahedron letters, 2003 - Elsevier
… For example, 4-oxo-2,2-bis(trifluoromethyl)chroman-6-carbaldehyde 5a, the analog of natural lactarochromal, a metabolite of the fungus Lactarius deliciosus 7 in which both methyl …
Number of citations: 57 www.sciencedirect.com
H Gotanda, S Yamauchi, F Ishibashi… - Bioscience …, 1993 - Taylor & Francis
… 2-(3,4-methylenedioxyphenyl)chroman-6-carbaldehyde (0.72 g, 2.00 mmol) in dry dichloromethane (6 ml). After the mixture had been stirred for 3 h at the same temperature, it was …
Number of citations: 5 www.tandfonline.com
RP Tripathi, SS Bisht, VP Pandey, SK Pandey… - Medicinal Chemistry …, 2011 - Springer
… Purification of the residue by silica gel chromatography (EtOAc/n-hexane, 1:3) provided 2,2-di-methyl chroman-6-carbaldehyde 5 as liquid, 0.8 g, 51.3%. H NMR (CDCl 3 , 300 MHz): δ …
Number of citations: 30 link.springer.com
A Addlagatta - researchgate.net
Pyranochromenone derivatives 3a–d, 6a–j and 2H-chromenones 8a–b were synthesized and screened for their in vitro o-amylase inhibitory and ABTS•?[2, 20-azino-bis (3-…
Number of citations: 0 www.researchgate.net
J Ashok Kumar, AK Tiwari, G Saidachary… - Medicinal Chemistry …, 2014 - Springer
Pyranochromenone derivatives 3a–d, 6a–j and 2H-chromenones 8a–b were synthesized and screened for their in vitro α-amylase inhibitory and ABTS •+ [2,2′-azino-bis(3-…
Number of citations: 10 link.springer.com
M Hirata, E Taniguchi - 1996 - catalog.lib.kyushu-u.ac.jp
A new lignoid replacing the 6-methoxy-2-methoxymethyl-(3, 4-methylenediox~ henyl)-l, 4-benzodioxan-7-yl group of an insecticidal lignan, haedoxan, to an anti-juvenile hormone, 2, 2-…
Number of citations: 3 catalog.lib.kyushu-u.ac.jp
H Yoon, H Yoon - Palladium and Nickel Catalyzed Transformations …, 2020 - Springer
In Chap. 2, a Pd-catalyzed diastereoselective anion capture cascade reaction is discussed. Building on the Pd-catalyzed carboiodination reaction en route to (+)-corynoline, a Pd-…
Number of citations: 0 link.springer.com

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